An In-depth Technical Guide to the Synthesis of Pyridazine-3-carboxylic Acid
An In-depth Technical Guide to the Synthesis of Pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for pyridazine-3-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The document details various synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in laboratory-scale and industrial production.
Introduction
Pyridazine-3-carboxylic acid is a key intermediate in the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, acting as antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of the carboxylic acid group on the pyridazine ring allows for diverse functionalization, making it a versatile scaffold for drug design. This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable pathway for their specific needs.
Core Synthesis Pathways
Four primary synthetic routes to pyridazine-3-carboxylic acid and its derivatives have been identified and are detailed below:
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Oxidation of 3-Methylpyridazine: A common and scalable method involving the oxidation of a methyl group at the 3-position of the pyridazine ring.
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Hydrolysis of 3-Cyanopyridazine: A standard transformation of a nitrile group to a carboxylic acid, offering a reliable route from a readily available precursor.
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Ring Formation from 1,4-Dicarbonyl Compounds: A classic approach to constructing the pyridazine ring from acyclic precursors.
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Palladium-Catalyzed Carbonylation of 3-Halopyridazines: A modern and efficient method for introducing the carboxylic acid functionality.
Pathway 1: Oxidation of 3-Methylpyridazine
This pathway is a robust and frequently employed method for the synthesis of pyridazine-3-carboxylic acid derivatives. The oxidation of the readily available 3-methylpyridazine or its substituted analogues provides a direct route to the desired carboxylic acid.
Reaction Scheme
Caption: Oxidation of 3-Methylpyridazine to Pyridazine-3-carboxylic acid.
Experimental Protocols
Method A: Using Potassium Permanganate
A detailed procedure for the synthesis of 6-chloro-pyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine is described in a patent.[1]
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Reaction Setup: In a flask equipped with a stirrer and under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.
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Addition of Oxidant: While stirring, gradually add 38g (0.24 mol) of potassium permanganate.
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Reaction: After the addition is complete, heat the mixture to 80°C and maintain for 2 hours.
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Work-up: Cool the reaction mixture and dilute with 200ml of ice water. Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The residue is recrystallized from methanol to yield the product.
Method B: Using Potassium Dichromate
An alternative protocol utilizes potassium dichromate as the oxidizing agent.[1]
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Reaction Setup: In a flask under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of concentrated sulfuric acid.
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Addition of Oxidant: Gradually add 35g (0.12 mol) of potassium dichromate while stirring.
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Reaction: Heat the mixture to 50°C and maintain for 2 hours.
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Work-up: Cool the reaction mixture and pour it into 200ml of ice water. Extract the aqueous solution with ethyl acetate (5 x 200ml).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product is recrystallized from methanol.
Quantitative Data
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield | Melting Point | Reference |
| 3-chloro-6-methylpyridazine | KMnO₄ | 80°C, 2h | 52% | 148-151°C | [1] |
| 3-chloro-6-methylpyridazine | K₂Cr₂O₇ | 50°C, 2h | 65% | 148-151°C | [1] |
Pathway 2: Hydrolysis of 3-Cyanopyridazine
The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This method provides a reliable route to pyridazine-3-carboxylic acid, starting from 3-cyanopyridazine.
Reaction Scheme
Caption: Hydrolysis of 3-Cyanopyridazine to Pyridazine-3-carboxylic acid.
Experimental Protocols
While a specific protocol for the hydrolysis of 3-cyanopyridazine is not explicitly detailed in the provided search results, a general procedure for the hydrolysis of a cyanopyridine can be adapted.[2]
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Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridazine in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.
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Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to a pH where the carboxylic acid precipitates.
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Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water, ethanol).
Quantitative Data
Quantitative data for the direct hydrolysis of 3-cyanopyridazine is not available in the provided search results. However, yields for analogous reactions are typically moderate to high.
Pathway 3: Ring Formation from 1,4-Dicarbonyl Compounds
The condensation of a 1,4-dicarbonyl compound with hydrazine is a classic and versatile method for the synthesis of the pyridazine ring. By choosing an appropriate dicarbonyl precursor, pyridazine-3-carboxylic acid can be synthesized directly. One such precursor is mucochloric acid.
Reaction Scheme
Caption: Synthesis of Pyridazine-3-carboxylic acid from Mucochloric Acid.
Experimental Protocols
A general method for the synthesis of pyridazinones from γ-keto acids and hydrazine is well-established.[3] A specific protocol for the reaction of mucochloric acid with hydrazine to yield a pyridazine carboxylic acid derivative would likely follow a similar procedure.
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Reaction Setup: Dissolve mucochloric acid in a suitable solvent such as ethanol or acetic acid.
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Addition of Hydrazine: Add hydrazine hydrate to the solution, often at room temperature or with gentle heating.
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Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
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Work-up: Cool the reaction mixture to allow the product to crystallize.
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Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure product.
Quantitative Data
Pathway 4: Palladium-Catalyzed Carbonylation of 3-Halopyridazines
Modern synthetic methodologies, such as palladium-catalyzed carbonylation, offer an efficient route to carboxylic acids and their derivatives. This method involves the reaction of a 3-halopyridazine with carbon monoxide in the presence of a palladium catalyst.
Reaction Scheme
Caption: Palladium-Catalyzed Carbonylation of 3-Chloropyridazine.
Experimental Protocols
A general method for the palladium-catalyzed carbonylation of aryl halides to carboxylic acids has been developed.[4] While a specific protocol for 3-chloropyridazine is not provided, the general conditions can be adapted.
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Reaction Setup: In a pressure vessel, combine the 3-halopyridazine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEPhos), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMA).
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Carbonylation: Pressurize the vessel with carbon monoxide (or use a CO source like CO₂) and heat the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
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Work-up: After the reaction is complete, cool the vessel, and carefully release the pressure. The resulting ester or amide can be isolated and purified.
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Hydrolysis: The isolated ester or amide is then hydrolyzed to the carboxylic acid using standard acidic or basic conditions.
Quantitative Data
Yields for palladium-catalyzed carbonylation reactions are typically good to excellent, but specific data for the direct synthesis of pyridazine-3-carboxylic acid is not available in the provided search results.
Characterization of Pyridazine-3-carboxylic Acid
Accurate characterization of the synthesized pyridazine-3-carboxylic acid is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the target compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridazine ring typically appear in the range of δ 7.5-9.5 ppm. The carboxylic acid proton will be a broad singlet, often downfield (>10 ppm), and may be exchangeable with D₂O. For the parent pyridazine, signals are observed at approximately 9.2 ppm and 7.5 ppm.[5] |
| ¹³C NMR | Carbon atoms of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carboxylic acid will be further downfield (δ > 165 ppm). For a coordinated pyridazine-3-carboxylate, the pyridazine ring carbons appear between 125-155 ppm and the carboxylate carbon at around 170.24 ppm.[6] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700-1725 cm⁻¹. C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1400-1600 cm⁻¹ region.[6][7] |
| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of pyridazine-3-carboxylic acid (124.10 g/mol ) will be observed.[8] |
Conclusion
This technical guide has outlined four principal synthetic pathways to pyridazine-3-carboxylic acid, a compound of significant interest to the pharmaceutical and agrochemical industries. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further optimization of these methods may be necessary to achieve desired outcomes for specific applications.
References
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 8. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]
